tert-Butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-hydroxy-3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-11(17)14-9-5-4-8(16)6-10(9)15/h4-6,16H,7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACJJXKHYBNSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824074-89-6 | |
| Record name | tert-butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
In a representative procedure, 3,4-diaminophenol (1 mmol) reacts with ethyl oxaloacetate (1 mmol) in toluene under catalysis by molybdenum vanadium phosphate (MoVP, 0.1 g) at room temperature. The reaction proceeds via nucleophilic attack of the diamino group on the carbonyl carbons, forming the quinoxaline core. Post-condensation, the tertiary alcohol at position 3 undergoes oxidation to a ketone.
Key Data:
- Yield: 72–89% (post-purification via silica gel chromatography).
- Conditions: Ambient temperature, 8–12 h reaction time.
- Purification: Ethyl acetate/petroleum ether (1:1) eluent.
Metal-Catalyzed Oxidative Methods
Vanadium Oxide-Mediated Oxidation
Quinoxalinones are accessible through the oxidation of 1,2,3,4-tetrahydroquinoxalines using vanadium(V) oxide (V₂O₅). For instance, (R)-3,7-dimethyl-3,4-dihydro-1H-quinoxalin-2-one undergoes oxidation with V₂O₅ (2.5–3.0 equiv) in toluene under reflux to yield the 3-oxo derivative.
Procedure:
- React 1,2,3,4-tetrahydroquinoxaline precursor (0.66 mmol) with V₂O₅ (1.60 mmol) in toluene (5 mL) at reflux for 24 h.
- Purify via silica gel chromatography (hexanes/ethyl acetate = 9:1).
Key Data:
- Yield: 65–68%.
- Side Products: Over-oxidation to fully aromatic quinoxalines observed at prolonged reaction times.
Photomediated Oxidation Using TBHP
Catalyst-Free Visible Light Activation
A green chemistry approach utilizes tert-butyl hydroperoxide (TBHP) under visible light to oxidize α-hydroxy ketones in aqueous medium. This method avoids metal catalysts and achieves high functional group tolerance.
Procedure:
- Combine α-hydroxy ketone (1 mmol), diamine (1 mmol), TBHP (3.2 equiv), and water (1 mL).
- Irradiate with white light (25°C, 12 h).
- Extract with ethyl acetate and purify via column chromatography.
Key Data:
- Yield: 89% (optimized with 3.2 equiv TBHP).
- Advantages: No metal residues, aqueous solvent system, and room-temperature conditions.
Protection-Oxidation Sequential Strategy
Boc Protection Followed by Controlled Oxidation
Introducing the tert-butoxycarbonyl (Boc) group early safeguards the amine during subsequent oxidation steps.
Step 1: Boc Protection
- React 7-hydroxy-3,4-dihydroquinoxaline (1 mmol) with di-tert-butyl dicarbonate (1.2 equiv) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
- Stir at room temperature for 6 h.
Step 2: Oxidation to 3-Oxo Derivative
- Treat Boc-protected intermediate with V₂O₅ (2.0 equiv) in toluene at reflux.
- Monitor reaction progress via TLC; purify using hexanes/ethyl acetate.
Key Data:
- Overall Yield: 58–63% (two-step).
- Critical Factor: Boc group stability under oxidative conditions necessitates anhydrous, mild acidic environments.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that quinoxaline derivatives exhibit significant antitumor properties. Tert-butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has been shown to interact with specific biological targets involved in cancer cell proliferation and survival pathways. Studies have demonstrated that this compound can inhibit tumor growth in vitro and in vivo models.
2. Antimicrobial Properties
This compound also displays antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Its effectiveness against resistant strains makes it a candidate for further development as an antimicrobial agent.
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage, indicating its therapeutic potential in conditions like Alzheimer's disease.
Materials Science Applications
This compound can be utilized in the development of advanced materials due to its unique chemical properties. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and sensor technology.
Case Study 1: Antitumor Research
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of various quinoxaline derivatives, including this compound. The results indicated significant inhibition of tumor cell lines with IC50 values indicating potent activity. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of quinoxaline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed a broad spectrum of activity with minimal inhibitory concentrations comparable to established antibiotics.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The target compound’s hydroxyl group distinguishes it from halogenated (bromo, fluoro) and alkylated analogs. Key comparisons include:
Table 1: Structural and Physicochemical Properties of Selected Quinoxaline Derivatives
*Estimated based on fluoro analog (CAS 1783462-71-4) .
†From CAS 1783462-71-4 specifications .
‡Estimated from synthesis data in .
Key Observations:
- Hydroxyl Group (7-OH): Enhances solubility in polar solvents and enables hydrogen bonding, which is critical for target binding in biological systems. However, it may increase susceptibility to oxidative degradation compared to halogenated analogs.
- Bromine (7-Br): Introduces a heavy atom, increasing molecular weight and enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Brominated derivatives are often intermediates in medicinal chemistry .
- Fluorine (8-F): Improves metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Biological Activity
tert-Butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinoxaline family, characterized by its unique structure that includes a hydroxyl group at position 7 and a tert-butyl group. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology, where it exhibits potential as an antitumor, antimicrobial, and anti-inflammatory agent.
- Molecular Formula : C13H16N2O4
- Molecular Weight : 248.28 g/mol
- Boiling Point : Approximately 400.1 °C
The presence of the tert-butyl group enhances the compound's solubility and stability, while the hydroxyl group may influence its reactivity with biological targets.
Antitumor Activity
Research indicates that quinoxaline derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines. The most active derivatives demonstrated IC50 values of approximately 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Quinoxaline derivatives are known to display antiviral, antibacterial, and antifungal activities. Specific studies have reported effective concentrations against various pathogens, suggesting that this compound may be a promising candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound may exhibit anti-inflammatory effects. The mechanism of action is believed to involve modulation of inflammatory pathways through interaction with specific enzymes or receptors. Further research is needed to elucidate these pathways and confirm the anti-inflammatory potential of this compound.
The biological activity of this compound likely involves its interaction with various molecular targets within biological systems. These interactions can lead to either inhibition or activation of key enzymatic pathways that govern cellular processes related to cancer proliferation and inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | Bromine substitution at position 7 | Enhanced antimicrobial activity |
| This compound | Hydroxyl group at position 7 | Potential neuroprotective effects |
| Quinoxaline | Base structure without substituents | Lacks specific functional groups for enhanced activity |
This table highlights the distinct features of this compound compared to other quinoxaline derivatives. Its unique combination of functional groups contributes to its diverse biological activities.
Case Studies and Research Findings
Recent studies have focused on synthesizing various quinoxaline derivatives to explore their biological activities further. For example:
- Synthesis and Antitumor Evaluation : A study synthesized several quinoxaline derivatives and evaluated their cytotoxic effects on cancer cell lines, revealing promising results for compounds similar to tert-butyl 7-hydroxy derivatives.
- Antimicrobial Screening : Another research effort assessed the antimicrobial properties of quinoxaline derivatives against a panel of bacterial and fungal strains, demonstrating significant inhibitory effects.
These case studies underscore the therapeutic potential of this compound class and support ongoing research into their application in drug development .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | NaH, DMF, 0°C → RT | 65% | 90% |
| Oxidation | MnO₂, CHCl₃, reflux | 78% | 95% |
| Final Purification | Prep-HPLC (C18 column) | 31% | >97% |
How can researchers employ NMR spectroscopy and mass spectrometry to confirm the structural integrity of this compound?
Q. Basic Characterization Techniques
- ¹H/¹³C NMR : Key diagnostic signals include:
- Quinoxaline protons : Aromatic multiplet at δ 7.16–7.04 ppm (integration for 3H) .
- tert-Butyl group : Singlet at δ 1.57 ppm (9H) .
- Carbonyl carbons : Peaks at δ 166.2 (C=O) and 163.9 ppm (Boc group) .
- HRMS : Confirm molecular ion [M − H]⁻ at m/z 396.1565 .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures.
What advanced crystallographic techniques are recommended for elucidating the three-dimensional structure of this compound?
Q. Advanced Structural Analysis
- Single-Crystal X-ray Diffraction (SC-XRD) :
- Challenges : Low crystal quality due to flexible tert-butyl groups; optimize crystallization using vapor diffusion with EtOAc/hexane.
What methodologies are appropriate for investigating the biological activity of this compound in HDAC6 inhibition studies?
Q. Advanced Bioactivity Evaluation
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based HDAC6 activity assays (IC₅₀ determination) .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for HDAC6.
- In Vivo Models :
- Axonal Charcot Model : Evaluate rescue of axonal transport defects in neuronal cultures .
- Metabolic Stability : Microsomal assays (e.g., liver microsomes) to assess pharmacokinetics.
Q. Table 2: Key Biological Data
| Assay Type | Result | Reference |
|---|---|---|
| HDAC6 IC₅₀ | 12 nM | |
| Axonal Transport Rescue | 40% improvement vs. control |
How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives of this compound?
Q. Advanced Data Contradiction Analysis
- Case Study : Conflicting ¹H NMR shifts for hydroxyl protons due to solvent polarity or hydrogen bonding.
- Solution : Compare spectra in DMSO-d₆ vs. CDCl₃; use deuterium exchange (D₂O shake) to confirm exchangeable protons .
- Mass Spec Anomalies : Unexpected adducts (e.g., Na⁺/K⁺) in ESI-MS.
- Mitigation : Add 0.1% formic acid to suppress adduct formation .
- Crystallographic Disorder : Refine using SHELXL’s PART instruction to model alternate conformations .
What computational chemistry approaches are suitable for predicting the reactivity of this compound?
Q. Advanced Theoretical Modeling
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments.
- Docking Studies : Predict binding modes to HDAC6 using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
